molecular formula C19H32O2 B1248942 4alpha-Hydroxy-18-normanoyl oxide

4alpha-Hydroxy-18-normanoyl oxide

Cat. No.: B1248942
M. Wt: 292.5 g/mol
InChI Key: GMQKFJDFCHFCEV-RCFCFVIZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4α-Hydroxy-18-normanoyl oxide is a hydroxylated organic oxide characterized by a complex bicyclic or tricyclic terpenoid-derived structure.

Properties

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(3R,4aR,6aR,7R,10aS,10bR)-3-ethenyl-3,4a,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-7-ol

InChI

InChI=1S/C19H32O2/c1-6-16(2)12-8-15-17(3)10-7-11-18(4,20)14(17)9-13-19(15,5)21-16/h6,14-15,20H,1,7-13H2,2-5H3/t14-,15-,16+,17+,18-,19-/m1/s1

InChI Key

GMQKFJDFCHFCEV-RCFCFVIZSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@]3(CCC[C@@]([C@@H]3CC[C@]2(O1)C)(C)O)C)C=C

Canonical SMILES

CC1(CCC2C3(CCCC(C3CCC2(O1)C)(C)O)C)C=C

Synonyms

4-AHNO cpd
4alpha-hydroxy-18-normanoyl oxide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Molecular Weight Analysis

Table 1 compares key properties of 4α-Hydroxy-18-normanoyl oxide with analogous hydroxylated oxides and acids:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity Features
4α-Hydroxy-18-normanoyl oxide Inferred C₂₀H₃₂O₃ ~320.5 (estimated) Hydroxyl, oxide, terpenoid core Susceptible to oxidation, acidic H
(R)-4-Hydroxy-nonanoic acid C₉H₁₈O₃ 174.24 Hydroxyl, carboxylic acid Esterification, β-oxidation
Manoyl oxide derivatives C₂₀H₃₂O₂ ~304.5 Oxide, diterpene backbone Thermal stability, cyclization

Note: Data for 4α-Hydroxy-18-normanoyl oxide is inferred from structural analogs like manoyl oxide derivatives .

Reactivity and Stability

  • Hydroxyl Group Reactivity: The 4α-hydroxyl group in 4α-Hydroxy-18-normanoyl oxide likely enhances its acidity compared to non-hydroxylated normanoyl oxides, similar to (R)-4-Hydroxy-nonanoic acid, where the hydroxyl group participates in intramolecular hydrogen bonding .
  • Oxide Stability: The oxide functional group may undergo hydrolysis or redox reactions under acidic or oxidative conditions, analogous to intermediates in nitrogen oxide pathways (e.g., ONOOH decomposition to radicals like OH• and NO2•) .
  • Thermal Behavior: Compared to simpler oxides like manoyl oxide (decomposition >250°C), the hydroxyl group in 4α-Hydroxy-18-normanoyl oxide may lower thermal stability due to increased polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha-Hydroxy-18-normanoyl oxide
Reactant of Route 2
4alpha-Hydroxy-18-normanoyl oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.